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Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzyl alcohol

Cat. No.: B1268467 Get Quote

This guide provides a detailed spectroscopic comparison of 5-Bromo-2-methoxybenzyl
alcohol and its key derivatives. The data presented is intended for researchers, scientists, and

professionals in drug development to facilitate compound identification, characterization, and

quality control. The guide includes quantitative data from Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental

protocols.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-Bromo-2-methoxybenzyl
alcohol and selected derivatives, allowing for a direct comparison of their spectral features.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Ar-H -CH₂OH -OCH₃ -OH Solvent

5-Bromo-2-

methoxybenz

yl alcohol[1]

7.42 (d), 7.28

(dd), 6.75 (d)
4.65 (s) 3.85 (s) 2.50 (t) CDCl₃

2-

Methoxybenz

yl alcohol[2]

7.25-7.35

(m), 6.85-

6.95 (m)

4.70 (s) 3.86 (s) 2.60 (t) CDCl₃

5-Bromo-2-

hydroxybenzy

l alcohol[3]

7.29 (d), 7.23

(dd), 6.78 (d)
4.75 (s) -

5.40 (s), 2.10

(t)
DMSO-d₆

5-Bromo-2-

methoxybenz

aldehyde[4]

7.95 (d), 7.65

(dd), 6.95 (d)

10.35 (s, -

CHO)
3.92 (s) - CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.chemicalbook.com/SpectrumEN_80866-82-6_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxybenzyl-alcohol
https://m.chemicalbook.com/SpectrumEN_2316-64-5_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-methoxybenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

Ar-C Ar-C-O Ar-C-Br -CH₂OH -OCH₃ Solvent

5-Bromo-2-

methoxybe

nzyl

alcohol[5]

132.5,

130.0,

115.5,

112.0

156.0 113.0 61.5 55.8 CDCl₃

2-

Methoxybe

nzyl

alcohol[2]

130.5,

128.8,

120.8,

110.5

157.5 - 62.0 55.3 CDCl₃

5-Bromo-2-

hydroxybe

nzyl

alcohol[6]

132.9,

130.2,

117.5,

115.9

155.0 110.0 63.0 - DMSO-d₆

5-Bromo-2-

methoxybe

nzaldehyd

e[4]

135.0,

133.8,

128.0,

113.5

160.5 114.5
189.0 (-

CHO)
56.2 CDCl₃

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
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Compoun
d

O-H
Stretch

C-H (sp³)
Stretch

C-H (Ar)
Stretch

C=O
Stretch

C-O
Stretch

C-Br
Stretch

5-Bromo-2-

methoxybe

nzyl

alcohol[5]

3400

(broad)
2950, 2870 3050 - 1240, 1020 ~650

2-

Methoxybe

nzyl

alcohol[7]

[8]

3380

(broad)
2940, 2860 3060 - 1245, 1025 -

5-Bromo-2-

hydroxybe

nzyl

alcohol[9]

3350

(broad, Ar-

OH, -

CH₂OH)

2930, 2850 3040 - 1250, 1010 ~660

5-Bromo-2-

methoxybe

nzaldehyd

e[4]

-
2850, 2750

(aldehyde)
3070 1680 1255, 1015 ~670

Table 4: Mass Spectrometry Data (Key Fragments m/z)
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Compoun
d

Molecular
Ion [M]⁺

[M-H]⁺ [M-OH]⁺
[M-
OCH₃]⁺

[M-Br]⁺
Base
Peak

5-Bromo-2-

methoxybe

nzyl

alcohol[5]

216/218 215/217 199/201 185/187 137 137

2-

Methoxybe

nzyl

alcohol[10]

138 137 121 107 - 107

5-Bromo-2-

hydroxybe

nzyl

alcohol

202/204 201/203 185/187 - 123 123

5-Bromo-2-

methoxybe

nzaldehyd

e[4]

214/216 213/215 - 183/185 135 213/215

Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The

following protocols provide a general methodology for the spectroscopic analysis of 5-Bromo-
2-methoxybenzyl alcohol and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was accurately weighed and

dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

[11]

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).[11]
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¹H NMR Acquisition: Spectra were acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired. To ensure accurate

integration for quantitative analysis, parameters were set to account for long relaxation times

and the Nuclear Overhauser Effect (NOE).[11] Chemical shifts are reported in ppm relative to

the solvent peak.

Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR) FTIR spectroscopy was primarily used for its

minimal sample preparation.[12][13]

Sample Preparation: A small amount of the solid or liquid sample was placed directly onto

the ATR crystal (e.g., diamond or zinc selenide).[12][14] For solid samples, firm and uniform

pressure was applied to ensure good contact between the sample and the crystal.[12]

Instrumentation: Spectra were recorded on an FTIR spectrometer.

Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded first.

The sample spectrum was then collected and ratioed against the background. Spectra were

typically recorded over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Approximately 1 mg of the analyte was dissolved in 1 mL of a volatile

solvent such as dichloromethane or ethyl acetate.[15]

Instrumentation: A GC system coupled to a Mass Spectrometer (MS) with an electron

ionization (EI) source was used.[16]

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness) was used.[16]

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
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Injector: Split/splitless injector operated in split mode at 250°C.

Oven Program: A temperature gradient was used to ensure separation, for example,

starting at 70°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

MS Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV.[16]

Mass Range: Scanned from m/z 35 to 500.[16]

Data Analysis: The resulting mass spectra were analyzed for the molecular ion peak and

characteristic fragmentation patterns. The presence of bromine results in a characteristic

isotopic pattern ([M]⁺, [M+2]⁺) with approximately equal intensities.

Visualizing a Key Transformation
A common reaction involving benzyl alcohols is their oxidation to the corresponding aldehydes.

The following diagram illustrates this transformation for 5-Bromo-2-methoxybenzyl alcohol.
This is a crucial reaction in synthetic chemistry for producing valuable intermediates.
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5-Bromo-2-methoxybenzyl alcohol
(C₈H₉BrO₂)

5-Bromo-2-methoxybenzaldehyde
(C₈H₇BrO₂)

Oxidation

Oxidizing Agent
(e.g., PCC, MnO₂)

Click to download full resolution via product page

Caption: Oxidation of 5-Bromo-2-methoxybenzyl alcohol to its corresponding aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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